molecular formula C26H22N4O3 B2886415 3-phenethyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1105197-06-5

3-phenethyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Numéro de catalogue B2886415
Numéro CAS: 1105197-06-5
Poids moléculaire: 438.487
Clé InChI: FSKAFINURKPJLH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-phenethyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.487. The purity is usually 95%.
BenchChem offers high-quality 3-phenethyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-phenethyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Quinazoline Derivatives as Anticancer Agents

Quinazoline derivatives have been extensively studied for their potential anticancer properties. For example, novel quinazolinone derivatives with substituted quinoxalindione have been synthesized and evaluated for cytotoxic activity against cancer cell lines, showcasing their potential as anticancer agents (Poorirani et al., 2018). This indicates that compounds with a quinazoline-2,4-dione core could be of interest for the development of new therapeutic agents targeting cancer.

Oxadiazole Moieties for Bioactive Compounds

Compounds featuring oxadiazole rings are known for their broad range of biological activities. The synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties have demonstrated antitumor activity in vitro, highlighting the potential of oxadiazole-containing compounds in drug discovery and development (Maftei et al., 2013).

Quinazoline-2,4-diones Synthesis from CO2

The synthesis of quinazoline-2,4-diones from CO2 presents an environmentally friendly approach to generating these compounds. A study demonstrated the efficient transformation of CO2 into quinazoline-2,4-diones using ionic liquids as a dual solvent–catalyst system under atmospheric pressure, showcasing an innovative method that could have implications for green chemistry and sustainable synthesis strategies (Lu et al., 2014).

Spectroscopic Studies for Chemical Characterization

Vibrational spectroscopic studies, including FT-IR and FT-Raman analyses, have been conducted on related compounds to understand their chemical structures and properties better. Such studies provide insight into the molecular vibrations and electronic structures of complex molecules, aiding in the design of new compounds with desired chemical and physical properties (Sebastian et al., 2015).

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-phenethyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 3-(o-tolyl)-1,2,4-oxadiazol-5-ylmethylamine with 3-phenethyl-2,4(1H,3H)-quinazolinedione in the presence of a coupling agent. The resulting intermediate is then subjected to cyclization to form the final product.", "Starting Materials": [ "3-(o-tolyl)-1,2,4-oxadiazol-5-ylmethylamine", "3-phenethyl-2,4(1H,3H)-quinazolinedione", "Coupling agent" ], "Reaction": [ "Step 1: Dissolve 3-(o-tolyl)-1,2,4-oxadiazol-5-ylmethylamine and 3-phenethyl-2,4(1H,3H)-quinazolinedione in a suitable solvent.", "Step 2: Add the coupling agent to the reaction mixture and stir for a specific time period.", "Step 3: Isolate the resulting intermediate by filtration or extraction.", "Step 4: Cyclize the intermediate by heating it in the presence of a suitable catalyst.", "Step 5: Purify the final product by recrystallization or chromatography." ] }

Numéro CAS

1105197-06-5

Nom du produit

3-phenethyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Formule moléculaire

C26H22N4O3

Poids moléculaire

438.487

Nom IUPAC

1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O3/c1-18-9-5-6-12-20(18)24-27-23(33-28-24)17-30-22-14-8-7-13-21(22)25(31)29(26(30)32)16-15-19-10-3-2-4-11-19/h2-14H,15-17H2,1H3

Clé InChI

FSKAFINURKPJLH-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CCC5=CC=CC=C5

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.